Small bacteriocin

Vue d'ensemble

Description

Small bacteriocins are antimicrobial peptides produced by bacteria and archaea. These peptides are ribosomally synthesized and exhibit a broad spectrum of activity against various bacterial strains. They are known for their high specificity, low cytotoxicity, and stability under different environmental conditions. Small bacteriocins are considered potential alternatives to traditional antibiotics, especially in the fight against multidrug-resistant bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Small bacteriocins are typically synthesized through ribosomal pathways in the producing bacteria. The synthesis involves the translation of specific genes encoding the bacteriocin peptides. The peptides are then post-translationally modified to achieve their active forms. Common methods for synthesizing small bacteriocins include:

Fermentation: Bacteria are cultured in nutrient-rich media under controlled conditions to produce bacteriocins.

Industrial Production Methods: Industrial production of small bacteriocins involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the bacteriocins are extracted and purified using advanced chromatographic techniques. The incorporation of bacteriocins into nanoparticles for targeted delivery is also being explored to enhance their effectiveness and minimize potential toxic side effects .

Analyse Des Réactions Chimiques

Types of Reactions: Small bacteriocins undergo various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues, which stabilize the peptide structure.

Reduction: The breaking of disulfide bonds to form free thiol groups.

Substitution: Amino acid residues in the peptide chain can be substituted to modify the bacteriocin’s activity and stability.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Substitution Reagents: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.

Major Products: The major products formed from these reactions are modified bacteriocins with enhanced or altered antimicrobial activity. These modifications can improve the stability, specificity, and spectrum of activity of the bacteriocins .

Applications De Recherche Scientifique

Small bacteriocins have a wide range of scientific research applications, including:

Chemistry: Used as model peptides to study protein folding, stability, and interactions.

Biology: Employed in microbiome modulation and as tools to study bacterial competition and communication.

Medicine: Potential therapeutic agents for treating infections caused by multidrug-resistant bacteria. .

Industry: Used as natural preservatives in food packaging to inhibit the growth of spoilage and pathogenic microorganisms. .

Mécanisme D'action

The mechanism of action of small bacteriocins involves:

Membrane Disruption: Bacteriocins interact with the bacterial cell membrane, causing pore formation and cell lysis.

Cell Wall Biosynthesis Inhibition: Some bacteriocins inhibit the synthesis of bacterial cell walls, leading to cell death.

Targeting Specific Receptors: Bacteriocins bind to specific receptors on the bacterial cell surface, disrupting essential cellular processes

Comparaison Avec Des Composés Similaires

Small bacteriocins can be compared with other antimicrobial peptides such as:

Lantibiotics: These are post-translationally modified peptides with unique thioether bridges.

Uniqueness: Small bacteriocins are unique due to their high specificity, low cytotoxicity, and stability under various environmental conditions. Their ability to be modified for enhanced activity makes them versatile tools in scientific research and potential therapeutic agents .

Propriétés

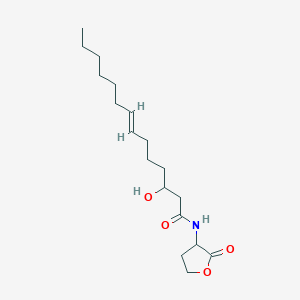

IUPAC Name |

(E)-3-hydroxy-N-(2-oxooxolan-3-yl)tetradec-7-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-17-3 | |

| Record name | Small bacteriocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

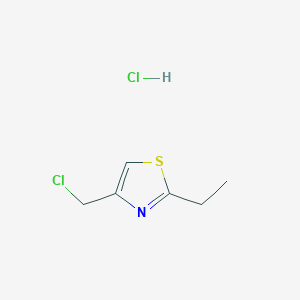

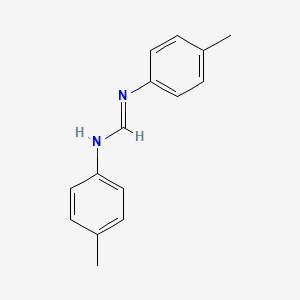

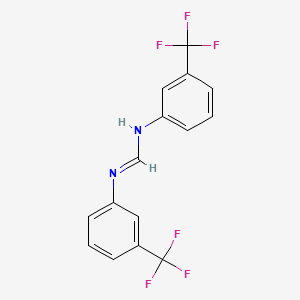

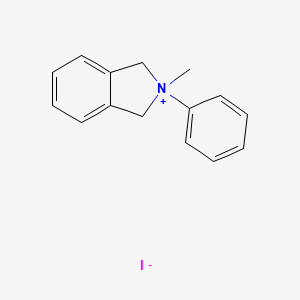

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)

![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)